molecular formula C15H22N2O2 B7919876 Ethyl-piperidin-3-yl-carbamic acid benzyl ester

Ethyl-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7919876
M. Wt: 262.35 g/mol
InChI Key: WUUMUOQOMQIHRY-UHFFFAOYSA-N
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Description

Ethyl-piperidin-3-yl-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine ring substituted at the 3-position with an ethyl carbamate group and a benzyl ester moiety. This compound is structurally significant due to its piperidine core, a common motif in pharmaceuticals and agrochemicals, and the carbamate ester group, which often confers metabolic stability and bioavailability.

Properties

IUPAC Name

benzyl N-ethyl-N-piperidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUMUOQOMQIHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Key Findings :

  • The addition of chloroacetyl (e.g., ) or aminoethyl groups (e.g., ) enhances target specificity in enzyme inhibition, likely due to improved hydrogen bonding or covalent interactions .
  • Cyclopropyl carbamate () increases metabolic stability by reducing susceptibility to esterase hydrolysis compared to benzyl esters .

Ester Group Modifications

Table 2: Impact of Ester Groups on Reactivity and Stability
Ester Type Example Compound Stability under Acidic pH Key Applications References
Benzyl ester Ethyl-piperidin-3-yl-carbamic acid benzyl ester Stable at pH 4–6 Intermediate in chiral synthesis
tert-Butyl ester (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Stable under hydrogenation Protecting group in multistep synthesis
Phenethyl ester Caffeic acid phenethyl ester (CAPE) Degrades above pH 7 Antioxidant and anti-inflammatory agent


Key Findings :

  • Benzyl esters (e.g., ) exhibit pH-dependent stability, with optimal benzyl ester bond formation at pH 4 (). Under neutral conditions, competing reactions with amino groups in proteins reduce ester bond yields .
  • tert-Butyl esters () are preferred in hydrogenation reactions due to their resistance to reduction, enabling selective synthesis of piperidine derivatives .
Table 3: Pharmacological and Functional Properties
Compound Class Example Compound Activity/Effect Mechanism/Notes References
Piperidine-carbamate benzyl esters This compound Potential antidiabetic activity (inferred) Structural similarity to asiatic acid benzyl esters
Asiatic acid benzyl ester Asiatic acid derivative (benzyl ester) 4.5× anti-glycogen phosphorylase activity Enhanced binding to enzyme pockets
Caffeic acid benzyl ester (CABE) CABE (from propolis) Antioxidant, antimicrobial Natural product with low toxicity


Key Findings :

  • Asiatic acid benzyl ester () demonstrates a 4.5-fold increase in anti-glycogen phosphorylase activity compared to its parent compound, highlighting the role of benzyl esters in enhancing drug efficacy .
  • Caffeic acid benzyl ester () is a natural antioxidant, but its synthetic piperidine analogs (e.g., this compound) may offer improved bioavailability for therapeutic applications .

Biological Activity

Ethyl-piperidin-3-yl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C15H22N2O2C_{15}H_{22}N_{2}O_{2}, features a piperidine ring, a carbamic acid moiety, and a benzyl ester. The structural characteristics contribute to its solubility and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:

  • Receptor Binding : The compound is believed to bind to specific receptors or enzymes, modulating their activity and leading to various biological responses such as inhibition of enzyme activity or alteration of cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxic Effects : In vitro studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further cancer research .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces cell death in cancer cell lines.
NeuroprotectiveExhibits potential in protecting neuronal cells from damage.
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated a promising therapeutic application in antibiotic-resistant infections .
  • Cancer Research : In vitro experiments assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed that it induced apoptosis more effectively than traditional chemotherapeutic agents like bleomycin, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has indicated that similar piperidine derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. This compound may inhibit cholinesterase enzymes, enhancing acetylcholine levels in the brain .

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